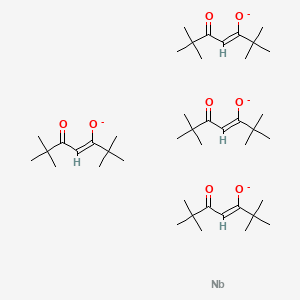
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound that combines the transition metal niobium with an organic ligand. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal in the periodic table . The organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is a derivative of heptenone, characterized by its unique structure and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of niobium pentachloride with the organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
- Dissolution of niobium pentachloride in THF.
- Addition of the organic ligand to the solution.
- Stirring the mixture at a specific temperature, usually around 0-25°C, for several hours.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of niobium compounds, including this compound, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides, which are useful in catalysis and other applications.
Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different niobium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium complexes, and substituted niobium compounds. These products have diverse applications in catalysis, materials science, and other fields .
Applications De Recherche Scientifique
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in enzymes, altering their activity and leading to various biological effects. In catalysis, the niobium center facilitates the activation of substrates, promoting chemical transformations through coordination and electron transfer mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other niobium complexes with different organic ligands, such as niobium pentachloride complexes and niobium alkoxides .
Uniqueness
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand enhances the compound’s stability and solubility, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C44H76NbO8-4 |
|---|---|
Poids moléculaire |
826.0 g/mol |
Nom IUPAC |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/p-4/b4*8-7-; |
Clé InChI |
WYTIGJVEVROCSD-DNSQIVDOSA-J |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nb] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


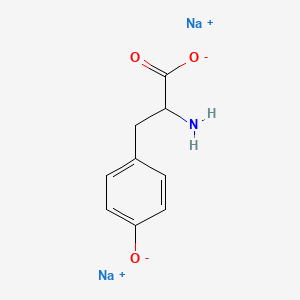
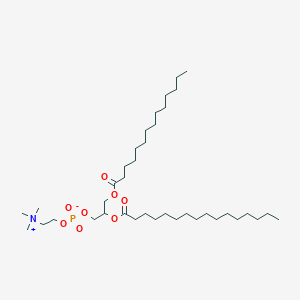
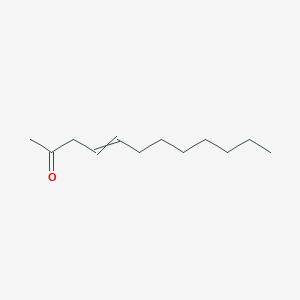
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
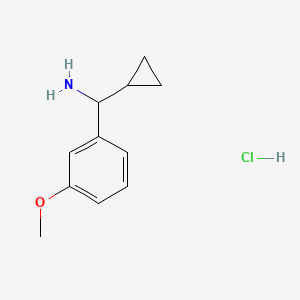
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
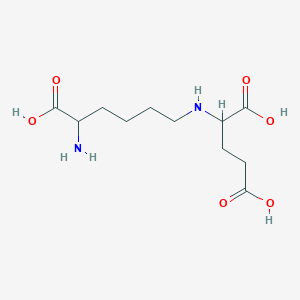
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
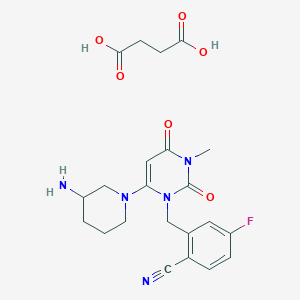
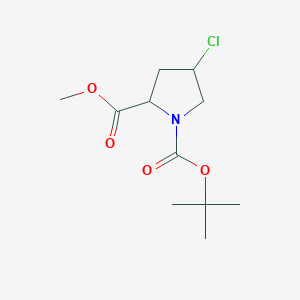
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
